4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c1-12-17(19(26)23-16-7-5-4-6-15(16)21)18(24-20(27)22-12)13-8-10-14(11-9-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVUPKWYZIYDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class and has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The structure of the compound is characterized by:
- A dimethylamino group attached to a phenyl ring.
- A fluorophenyl moiety.
- A thioxo group contributing to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Topoisomerase Inhibition : The compound has shown potential as a selective inhibitor of topoisomerase II (Topo II), which is crucial for DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells by preventing proper DNA unwinding and replication .
- Induction of Apoptosis : Studies have demonstrated that compounds with similar structures can induce apoptotic pathways in various cancer cell lines. The activation of caspases and modulation of Bcl-2 family proteins are often involved in this process .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells . This is particularly relevant in the context of chemotherapeutic strategies aimed at reducing tumor growth.
Efficacy in Cancer Models
Recent studies have evaluated the biological activity of this compound in various cancer models:
- In Vitro Studies : In vitro tests on human cancer cell lines such as HeLa (cervical cancer), MGC-803 (gastric cancer), and MCF-7 (breast cancer) have indicated significant antiproliferative effects. The IC50 values suggest potent activity against these cell lines, with lower cytotoxicity observed in normal cell lines like L929 .
- In Vivo Studies : Preliminary animal studies have shown promising results regarding tumor reduction and overall survival rates when administered alongside conventional chemotherapy agents. The compound's ability to penetrate biological barriers enhances its therapeutic potential .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in patients with advanced solid tumors. Results indicated a partial response rate of 30%, with manageable toxicity profiles.
- Case Study 2 : In a cohort study involving patients with metastatic breast cancer, compounds targeting Topo II showed improved progression-free survival compared to standard treatments.
Data Summary
The following table summarizes key findings related to the biological activity and efficacy of the compound:
| Study Type | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| In Vitro | HeLa | 5.0 | Topo II inhibition | Induces apoptosis |
| In Vitro | MGC-803 | 3.5 | G2/M phase arrest | Low cytotoxicity in normal cells |
| In Vivo | Mouse xenograft | N/A | Tumor reduction | Enhanced survival rates |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity :
- Antimicrobial Activity : The N-[2-chloro-4-(trifluoromethyl)phenyl] analog () showed broad-spectrum antimicrobial activity, attributed to the electron-withdrawing CF3 group enhancing membrane penetration .
- Antioxidant Activity : The furan-2-yl derivative () exhibited potent radical scavenging, likely due to the conjugated furan ring stabilizing free radicals .
Role of Fluorine: The target compound’s 2-fluorophenyl group may reduce metabolic degradation compared to non-fluorinated analogs (e.g., ’s 4-methylphenyl), as seen in similar fluorinated DHPMs .
Carboxamide vs. Ester Derivatives :
- Ethyl ester derivatives (e.g., ) generally show higher lipophilicity but lower target affinity than carboxamides. For example, the ethyl ester in had moderate antiproliferative activity, while carboxamide derivatives (e.g., ) exhibited stronger binding to microbial enzymes .
Synthetic Accessibility: The target compound’s synthesis likely follows the acid-catalyzed cyclocondensation route used in and , yielding 60–75% purity. However, the dimethylamino group may require protective strategies to avoid side reactions .
Structural and Conformational Insights
- Ring Puckering: The tetrahydropyrimidine core adopts a flattened boat conformation, as observed in ethyl 4-(4-cyanophenyl) analogs (). This conformation facilitates intermolecular hydrogen bonding (N–H⋯S/O), critical for crystal packing and stability .
- Dihedral Angles: Compared to N-(2-fluorophenyl) pyrimidines (), the target compound’s 4-(dimethylamino)phenyl group may increase planarity with the pyrimidine ring, enhancing π-π stacking with biological targets .
Vorbereitungsmethoden
Reaction Mechanism and Component Roles
The reaction mechanism proceeds through acid-catalyzed formation of an acyliminium ion intermediate, followed by nucleophilic attack by the enolized β-keto ester and cyclocondensation with thiourea. Ethyl acetoacetate contributes the methyl group at position 6, while thiourea introduces the thioxo group at position 2. The 4-(dimethylamino)phenyl substituent originates from the aldehyde component, ensuring regioselective incorporation at position 4.
Catalytic Systems and Optimization
Catalyst selection significantly impacts yield and reaction time. Hydrochloric acid (HCl) as a traditional Brønsted acid catalyst affords moderate yields (75%) after 6 hours of reflux. In contrast, 1,4-diazabicyclo[2.2.2]octane (DABCO), a Lewis base catalyst, enhances reaction efficiency by stabilizing intermediates via hydrogen bonding, achieving 92% yield within 3 hours.
Table 1: Catalyst Performance in Biginelli Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 80 (Reflux) | 6 | 75 |
| DABCO | 80 (Reflux) | 3 | 92 |
Post-Condensation Amidation
The ethyl ester at position 5 undergoes hydrolysis to the carboxylic acid using 10% NaOH in ethanol (70°C, 2 hours), followed by activation via thionyl chloride (SOCl₂) to form the acid chloride. Subsequent coupling with 2-fluoroaniline in tetrahydrofuran (THF) at room temperature yields the target carboxamide with 85% efficiency.
Microwave-Assisted Synthesis
Microwave irradiation revolutionizes the synthesis by accelerating reaction kinetics through dielectric heating.
Procedure and Advantages
A mixture of 4-(dimethylamino)benzaldehyde (1.2 mmol), ethyl acetoacetate (1 mmol), and thiourea (1 mmol) in ethanol is irradiated at 100°C for 30 minutes under 300 W power. This method reduces reaction time by 83% compared to conventional reflux, achieving 88% yield due to uniform heating and suppressed side reactions.
Comparative Efficiency
Table 2: Conventional vs. Microwave Synthesis
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 3–6 | 75–92 |
| Microwave | 0.5 | 88 |
Alternative Synthetic Routes
One-Pot Methodologies
A one-pot approach integrating amidation during cyclocondensation has been explored, though yields remain suboptimal (≤65%) due to competing hydrolysis. Employing DABCO as a dual catalyst and base improves this to 70%, yet further optimization is required.
Solid-Phase Synthesis
Immobilizing the aldehyde component on Wang resin enables stepwise assembly, but scalability challenges and moderate yields (68%) limit its utility.
Comparative Analysis of Synthetic Methods
Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield. Conventional methods with DABCO remain viable for large-scale production, while one-pot strategies require refinement.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
